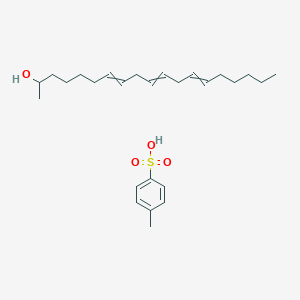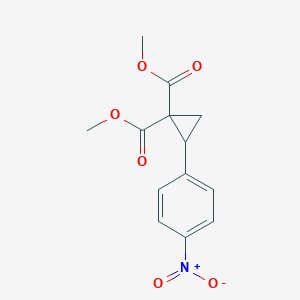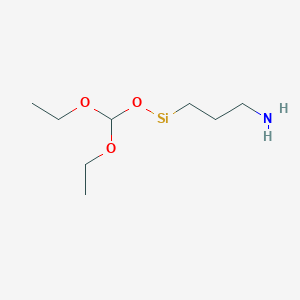
CID 57318925
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Diethoxymethoxy)silyl]propan-1-amine is an organosilicon compound that features a silicon atom bonded to an amine group and an alkoxy group. This compound is often used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials. It is particularly useful in the modification of surfaces, such as glass, polymers, and nanoparticles, to enhance their chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethoxymethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 3-[(Diethoxymethoxy)silyl]propan-1-amine involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors allows for the efficient production of the compound with high purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Diethoxymethoxy)silyl]propan-1-amine undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further react to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Condensation: Silanols, heat or catalysts.
Substitution: Electrophiles such as alkyl halides, under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
3-[(Diethoxymethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Wirkmechanismus
The mechanism of action of 3-[(Diethoxymethoxy)silyl]propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The amine group can interact with organic molecules, while the alkoxy group can form bonds with inorganic surfaces. This dual functionality allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is used with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Ethoxydimethylsilyl)propan-1-amine: Similar structure but with different alkoxy groups.
3-(Methoxydimethylsilyl)propan-1-amine: Contains a methoxy group instead of a diethoxymethoxy group.
3-(Trimethoxysilyl)propan-1-amine: Features three methoxy groups attached to the silicon atom.
Uniqueness
3-[(Diethoxymethoxy)silyl]propan-1-amine is unique due to its specific combination of functional groups, which provides it with distinct reactivity and compatibility with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and enhanced material properties.
Eigenschaften
Molekularformel |
C8H19NO3Si |
|---|---|
Molekulargewicht |
205.33 g/mol |
InChI |
InChI=1S/C8H19NO3Si/c1-3-10-8(11-4-2)12-13-7-5-6-9/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
JCXRQTBMFAIGTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)O[Si]CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



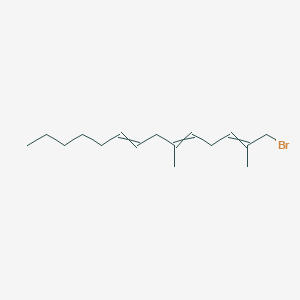
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
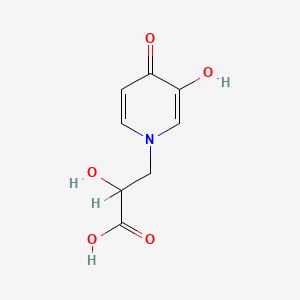
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
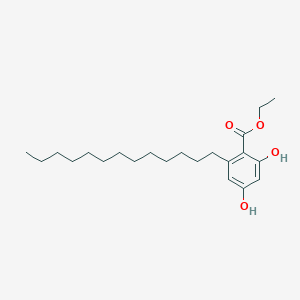
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
